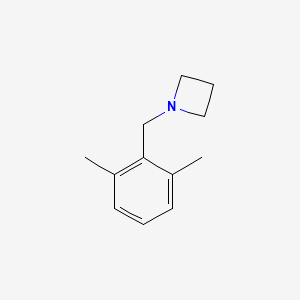

1-(2,6-Dimethylbenzyl)azetidine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[(2,6-dimethylphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17N/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3 |

InChI Key |

SZKQFCIWFIBJEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN2CCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Diols Followed by N-Benzylation

One of the classical methods involves the cyclization of 1,3-amino diols or mesylated diols with benzylamine derivatives. Marinetti et al. reported stereoselective synthesis of azetidines via mesylation of 1,3-diols followed by nucleophilic substitution with benzylamine, yielding azetidines with high enantiomeric excess (up to >95% ee) and moderate to high yields (60–85%). This approach can be adapted to introduce the 2,6-dimethylbenzyl group by using the corresponding benzylamine derivative.

Table 1: Cyclization Method Example

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation of 1,3-diol | Methanesulfonyl chloride, TEA | — | Converts OH to good leaving group |

| Nucleophilic substitution | 2,6-Dimethylbenzylamine, solvent | 60–85 | Cyclization to azetidine ring |

| Purification | Recrystallization or chromatography | — | High enantiomeric purity (>95% ee) |

Radical Addition to Azetine Precursors

Recent advances utilize the reactivity of 1- and 2-azetines (unsaturated azetidines) as precursors. Zard and co-workers demonstrated radical addition across the olefinic π-bond of 2-azetines using xanthate radical precursors under catalytic lauroyl peroxide conditions. This method allows regioselective access to substituted azetidines, potentially including 1-substituted derivatives like this compound by choosing appropriate substituents.

Table 2: Radical Addition to 2-Azetines

| Component | Role | Outcome |

|---|---|---|

| 2-Azetine (protected) | Substrate | Olefinic site for radical addition |

| Xanthate radical precursor | Radical source | Adds across double bond |

| Lauroyl peroxide catalyst | Initiator | Radical generation |

| 2,6-Lutidine | Base | Suppresses substrate decomposition |

Yields reported for similar systems reach up to 50%, with regio- and stereoselectivity favoring trans isomers.

N-Alkylation of Azetidine Precursors

Another approach involves direct N-alkylation of azetidine or azetidine derivatives with 2,6-dimethylbenzyl halides or similar electrophiles. For example, alkylation of secondary amines with benzyl halides is a well-established method to introduce benzyl substituents on nitrogen. This method can be adapted for 2,6-dimethylbenzyl substituents by using the corresponding halide.

Table 3: N-Alkylation Approach

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidine or protected azetidine | Starting material | — | May require protection of other groups |

| 2,6-Dimethylbenzyl bromide or chloride | Alkylating agent | 65–95 | High efficiency in N-alkylation |

| Base (e.g., NaH, K2CO3) | Facilitates deprotonation | — | Controls reaction rate and selectivity |

| Solvent (e.g., DMF, THF) | Medium for reaction | — | Influences yield and purity |

Photochemical and Flow Synthesis Methods

Emerging methods use photochemical catalysis and flow chemistry for azetidine synthesis, enabling scale-up and improved efficiency. For example, photoredox catalysis with organic photocatalysts such as 4CzIPN has been used to synthesize azetidine derivatives under mild conditions with good yields (up to 66% in batch, 61% in flow). Although these examples focus on azetidine carboxylic acids, the methodology could be adapted for N-substituted azetidines like this compound by modifying the starting materials.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The strained nature of the azetidine ring facilitates diverse synthetic transformations, including nucleophilic substitutions and radical additions.

- N-Benzylation with 2,6-dimethylbenzyl substituents is achievable via classical alkylation or nucleophilic substitution methods, with yields depending on substrate purity and reaction conditions.

- Radical addition methods provide access to complex azetidine derivatives but may require optimization to improve yields and selectivity.

- Photochemical methods represent a modern, green chemistry approach for azetidine synthesis, offering scalability and operational simplicity.

- The choice of method depends on desired stereochemistry, scale, and functional group tolerance .

Chemical Reactions Analysis

Acid-Facilitated Ring-Opening and Functionalization

Azetidines, including benzyl-substituted derivatives, are susceptible to acid-mediated ring-opening due to the inherent strain of the four-membered ring. For example:

-

Protonation and hydrolysis : Protonation of the azetidine nitrogen under acidic conditions (e.g., HCl) leads to ring-opening, yielding β-amino alcohols or amines (Fig. 4B, ). The 2,6-dimethylbenzyl group may sterically hinder nucleophilic attack, directing regioselectivity.

-

Silica gel-assisted equilibration : Purification on silica gel (weakly acidic) can drive equilibration between 1-azetines and azetidines, as observed in related systems (e.g., conversion of 39 to 40 and 41 , ).

Radical Addition Reactions

2-Azetines, precursors to azetidines, undergo radical additions across their strained π-systems. For 1-(2,6-dimethylbenzyl)azetidine:

-

Xanthate-mediated functionalization : Radical precursors like xanthates (e.g., 36 ) add regioselectively to the azetidine ring, forming disubstituted products (e.g., 38 ) with potential trans selectivity (up to 50% yield, ). The steric bulk of the 2,6-dimethylbenzyl group may influence regioselectivity.

Cycloaddition Reactions

The strained azetidine ring participates in cycloadditions, enabling access to fused polycyclic systems:

-

[2+2]-Cycloadditions : Reaction with dichloroketene forms bicyclo[2.2.0] products (e.g., 79 ), though subsequent reduction (e.g., NaBH₄) may be required for stability ( ).

-

[3+2]-Cycloadditions : Azetidines react with nitrones or azides to form triazolines or isoxazolidines, though substituents like the dimethylbenzyl group may modulate reactivity ( , ).

Lithiation and Directed Functionalization

The azetidine nitrogen and benzyl substituent can act as directing groups for lithiation:

-

Ortho-lithiation : The azetidine ring directs lithiation to the ortho-position of aryl substituents (e.g., 1a → 1a-α-Li ), enabling subsequent electrophilic trapping (Scheme 5, ). The 2,6-dimethyl groups may enhance steric control or stabilize intermediates.

-

Base-mediated ring-opening : Strong bases (e.g., LDA) deprotonate azetidines, leading to ring-opening via β-elimination or nucleophilic attack ( , ).

Biological Activity

While not directly studied, structurally related azetidines exhibit antimycobacterial properties:

Scientific Research Applications

1-(2,6-Dimethylbenzyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylbenzyl)azetidine exerts its effects involves interactions with molecular targets and pathways influenced by its azetidine ring. The ring strain and the presence of the benzyl group can affect its binding to enzymes and receptors, leading to various biological activities . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Conformational Flexibility

- Azetidine (4-membered ring) : The four-membered azetidine ring introduces significant ring strain, enhancing reactivity in nucleophilic substitution and rearrangement reactions. For instance, the base-induced Sommelet–Hauser rearrangement of tert-butyl 1-(2,6-dimethylbenzyl)azetidine-2-carboxylate proceeds efficiently due to strain relief .

- Piperidine (6-membered ring) : 1-(2,6-Dimethylbenzyl)piperidine (5d) exhibits reduced ring strain, resulting in lower reactivity. Its synthesis via Suzuki–Miyaura coupling yields 53%, reflecting moderate efficiency compared to azetidine derivatives .

- Pyrrolidine (5-membered ring): N-(2,6-Xylyl)pyrrolidine shows intermediate strain and conformational flexibility. Photoelectron spectroscopy reveals that azetidine derivatives have lower ionization potentials (IPs) than pyrrolidines, indicating higher electron-donating capacity due to smaller ring size .

Table 1: Structural and Electronic Comparisons

Electronic and Steric Effects

- 2,6-Dimethylbenzyl Group : The electron-donating methyl groups on the benzyl ring enhance electrophilic substitution reactivity. For instance, 2,6-dimethylbenzyl chloride undergoes copper-catalyzed aromatic substitutions efficiently .

- Ring-Substitution Interactions : In azetidine derivatives, the 2,6-dimethyl substitution on the benzyl group reduces rotational freedom, as observed in photoelectron spectra where N-(2,6-xylyl)azetidine exhibits conformational rigidity compared to pyrrolidines .

Physical and Spectral Properties

- Melting Points : Azetidine derivatives like tert-butyl this compound-2-carboxylate are oils, whereas piperidine derivatives (e.g., 5d) are low-melting solids (25–26°C) .

- NMR Data : The tert-butyl ester in azetidine derivatives shows characteristic peaks at δ 1.18 (CH3) and 5.30 (CH2) in $^1$H NMR, distinct from piperidine’s δ 1.91 (CH3) and 5.30 (CH2) .

Key Research Findings

- Reactivity : Azetidine derivatives exhibit higher electrophilic reactivity than piperidines due to ring strain, enabling applications in catalysis and drug design .

- Ionization Potentials: Smaller rings (azetidine) have lower IPs than larger analogues (pyrrolidine, piperidine), influencing their behavior in redox reactions .

- Synthetic Utility : 2,6-Dimethylbenzyl halides serve as versatile alkylating agents for azetidine synthesis, with applications in polymer modification and materials science .

Biological Activity

1-(2,6-Dimethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring and a bulky 2,6-dimethylbenzyl substituent. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C_{12}H_{17}N

- Molecular Weight : 189.27 g/mol

- Structure : The presence of the 2,6-dimethylbenzyl group introduces significant steric bulk, which may influence the compound's reactivity and interaction with biological targets.

The biological activity of azetidines like this compound is often linked to their ability to interact with various molecular targets within cells. These interactions can modulate enzymatic activities and influence signaling pathways critical for cellular functions.

Biological Activity Overview

Research indicates that compounds with azetidine moieties exhibit diverse biological activities, including:

- Anticancer Properties : Azetidine derivatives have been studied for their effects on cancer cell lines. For instance, some analogues have shown the ability to inhibit STAT3 signaling, a pathway often activated in tumors.

- Antimicrobial Activity : The structural characteristics of azetidines may enhance their effectiveness against bacterial and fungal pathogens.

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles for azetidine derivatives, indicating their utility in treating neurodegenerative diseases.

Anticancer Activity

A study exploring azetidine derivatives demonstrated that specific analogues exhibited potent inhibition of STAT3 in breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The most active compounds showed half-maximal inhibitory concentrations (IC50) in the low micromolar range:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 7c | 2.0 | MDA-MB-231 |

| 7d | 1.8 | MDA-MB-468 |

These results highlight the potential of azetidine derivatives as anticancer agents through the modulation of critical signaling pathways involved in tumor progression .

Antimicrobial Activity

Research on azetidine derivatives has also indicated antimicrobial properties. Compounds structurally related to this compound were tested against various microbial strains, showing significant inhibition zones compared to control groups.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar azetidine compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylazetidine | Azetidine | Simpler structure; less steric hindrance |

| 2-Methylazetidine | Azetidine | Different substitution pattern |

| Benzylazetidine | Azetidine | Contains a benzyl group without methyl substituents |

| 3-Pyridinylazetidine | Azetidine | Contains a pyridine ring; different biological activity potential |

The bulky substituent in this compound may enhance its selectivity and efficacy towards specific biological targets compared to simpler analogues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2,6-Dimethylbenzyl)azetidine, and how can purity be optimized?

- Methodology : A common approach involves alkylation of azetidine with 2,6-dimethylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via silica gel column chromatography with gradient elution (e.g., hexanes:EtOAc 99:1 to 9:1) is critical to isolate the product . Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks by comparing to analogs (e.g., N-(2,6-xylyl)azetidine derivatives). Methyl groups on the benzyl ring appear as singlets (δ ~2.3 ppm), while azetidine protons split into distinct multiplet patterns .

- X-ray crystallography : Resolve steric interactions between the azetidine ring and ortho-methyl groups, which influence bond angles and torsion .

Q. How can researchers identify and quantify impurities in synthesized batches of this compound?

- Methodology : Use LC-MS to detect byproducts like unreacted 2,6-dimethylbenzyl chloride or azetidine dimers. Compare retention times and mass spectra against reference standards (e.g., nitrosamine impurity protocols from pharmaceutical catalogs) .

Advanced Research Questions

Q. How do ortho-methyl substituents on the benzyl group influence the electronic and steric properties of this compound?

- Methodology :

- Photoelectron spectroscopy : Measure ionization potentials (IPs) to assess electron donation/withdrawal effects. Ortho-methyl groups increase steric hindrance, forcing rotation of the benzyl moiety and raising the nN IP by ~0.06 eV compared to unsubstituted analogs .

- DFT calculations : Model hyperconjugative interactions and steric strain to explain experimental IP trends .

Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?

- Methodology : Reconcile discrepancies by standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and referencing internal standards (TMS). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diastereotopic protons .

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodology : Perform molecular docking studies with target enzymes (e.g., H+/K+ ATPase) using software like AutoDock Vina. Compare binding affinities to known inhibitors (e.g., IC₅₀ = 0.38 μM for related benzylamino analogs) . Validate predictions with in vitro assays.

Q. What role does steric hindrance play in the reactivity of this compound in cross-coupling reactions?

- Methodology : Test Suzuki-Miyaura coupling with arylboronic acids. Steric bulk from ortho-methyl groups reduces reaction yields (e.g., 53% for piperidine analogs vs. >80% for less hindered derivatives). Optimize using bulky phosphine ligands (e.g., SPhos) to stabilize intermediates .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.